molecular formula C7H6BrNO4 B8809826 4-Bromo-2-methoxy-6-nitrophenol

4-Bromo-2-methoxy-6-nitrophenol

Cat. No.: B8809826
M. Wt: 248.03 g/mol
InChI Key: RPYBYIOJISGHNI-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-nitrophenol (CAS: 70978-61-9) is a substituted phenolic compound with the molecular formula C₇H₆BrNO₄ and a molecular weight of 248.03 g/mol . Its structure features a hydroxyl group (-OH) at position 1, a methoxy (-OCH₃) group at position 2, a bromine atom at position 4, and a nitro (-NO₂) group at position 6 on the benzene ring. This arrangement imparts unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H317 (allergic skin reaction), H318 (serious eye damage), and H410 (toxic to aquatic life) .

Properties

Molecular Formula

C7H6BrNO4

Molecular Weight

248.03 g/mol

IUPAC Name

4-bromo-2-methoxy-6-nitrophenol

InChI

InChI=1S/C7H6BrNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3

InChI Key

RPYBYIOJISGHNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 4-Bromo-2-methoxy-6-nitrophenol differ in the substitution patterns of functional groups:

  • 2-Bromo-4-methoxy-6-nitrophenol (CAS: 115929-59-4): Shares the same molecular formula (C₇H₆BrNO₄) and weight (248.03 g/mol) but places the bromine at position 2 and methoxy at position 4.
  • 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4): Features nitro at position 3 and methoxy at position 5. The altered positions may reduce steric hindrance compared to the target compound, affecting reactivity in coupling reactions .

Halogen-Substituted Analogues

Variation in halogen substituents significantly impacts physicochemical properties:

  • 4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3, C₆H₃BrFNO₃, MW: 236.00 g/mol): Replaces methoxy with fluorine. The smaller size and higher electronegativity of fluorine increase the compound’s acidity (lower pKa) compared to the methoxy-substituted analogue .

Functional Group Variants

Substitution of methoxy with other groups alters solubility and electronic properties:

  • 2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2, C₇H₆BrNO₃, MW: 232.03 g/mol): Replaces methoxy with a methyl group. The electron-donating methyl group reduces acidity (higher pKa) but increases hydrophobicity, affecting solubility in polar solvents .
  • 4-Fluoro-1-methoxy-2-nitrobenzene (CAS: 445-83-0, C₇H₆FNO₃): Lacks the hydroxyl group, rendering it non-acidic. This derivative is more lipophilic and less reactive in electrophilic substitution reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 70978-61-9 C₇H₆BrNO₄ 248.03 -OH (1), -OCH₃ (2), Br (4), -NO₂ (6) High acidity, environmental toxicity
2-Bromo-4-methoxy-6-nitrophenol 115929-59-4 C₇H₆BrNO₄ 248.03 -OH (1), -OCH₃ (4), Br (2), -NO₂ (6) Altered electronic effects
4-Bromo-2-fluoro-6-nitrophenol 320-76-3 C₆H₃BrFNO₃ 236.00 -OH (1), -F (2), Br (4), -NO₂ (6) Higher acidity, smaller steric bulk
4-Bromo-2-chloro-6-nitrophenol 58349-01-2 C₆H₃BrClNO₃ 252.45 -OH (1), -Cl (2), Br (4), -NO₂ (6) Intermediate stability
2-Bromo-4-methyl-6-nitrophenol 20039-91-2 C₇H₆BrNO₃ 232.03 -OH (1), -CH₃ (4), Br (2), -NO₂ (6) Lower acidity, hydrophobic

Key Findings and Implications

Acidity Trends: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance phenol acidity, while electron-donating groups (e.g., -OCH₃, -CH₃) reduce it. The position of these groups relative to the hydroxyl further modulates this effect .

Reactivity : Halogen substituents influence nucleophilic aromatic substitution. Bromine’s larger size compared to fluorine or chlorine may slow reaction kinetics but improve regioselectivity .

Environmental Impact: Compounds with bromine and nitro groups (e.g., this compound) exhibit higher aquatic toxicity, necessitating careful handling and disposal .

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